molecular formula C21H23N7O2 B2689075 N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1421494-55-4

N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2689075
CAS No.: 1421494-55-4
M. Wt: 405.462
InChI Key: OPPIGBBGBGPGRH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23N7O2 and its molecular weight is 405.462. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The compound and its analogs have been utilized in the synthesis of various novel chemical entities. For example, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting cyclooxygenase inhibition and analgesic and anti-inflammatory activities. The study highlights the compound's role as an intermediary in creating new therapeutic agents with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antineoplastic Activity

The compound's framework has been instrumental in the development of antineoplastic agents. Gong et al. (2010) described the metabolism of Flumatinib, a novel tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study provided insights into the drug's metabolic pathways, essential for optimizing therapeutic efficacy and safety (Gong, Chen, Deng, & Zhong, 2010).

Anti-inflammatory and Analgesic Effects

Research has also focused on evaluating the anti-inflammatory and analgesic effects of derivatives of this compound. Abu‐Hashem et al. (2011) prepared derivatives that showed promising anti-inflammatory and analgesic activities, suggesting their potential in treating inflammatory diseases and pain management (Abu‐Hashem & Youssef, 2011).

Antimicrobial Activity

Compounds based on this chemical structure have been explored for their antimicrobial properties. Yurttaş et al. (2016) synthesized dithiocarbamate derivatives bearing thiazole/benzothiazole rings, showing high antimicrobial activity against various microorganism strains. This underscores the compound's utility in developing new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

Selective Killing of Bacterial Persisters

Kim et al. (2011) demonstrated that a compound structurally related to N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This finding opens new avenues for combating bacterial persistence, a significant challenge in treating infections (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-30-17-7-5-16(6-8-17)25-21(29)28-12-10-27(11-13-28)20-14-19(23-15-24-20)26-18-4-2-3-9-22-18/h2-9,14-15H,10-13H2,1H3,(H,25,29)(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIGBBGBGPGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.